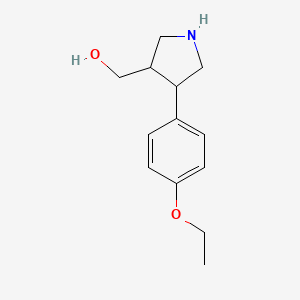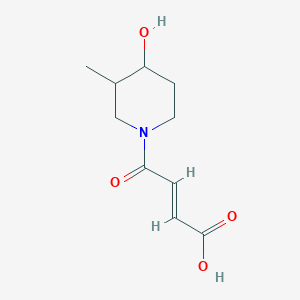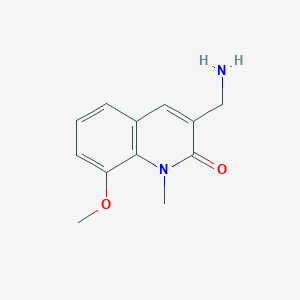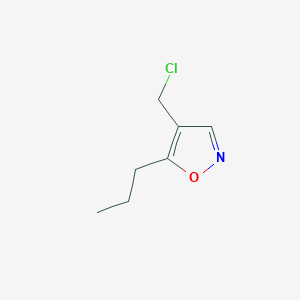
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one
Übersicht
Beschreibung
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one, also known as 4-Cl-5-HMAP, is a compound with a wide range of applications in scientific research. It is an organic molecule with a unique structure and properties, which makes it useful for a variety of laboratory experiments. 4-Cl-5-HMAP has been studied extensively in recent years, and its applications in scientific research, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wissenschaftliche Forschungsanwendungen
Transformation and Synthesis Techniques
- Synthesis of Azetidinones and Derivatives : Research has detailed the transformation of specific azetidin-2-ones into various compounds, demonstrating the synthetic versatility of azetidinone structures. For instance, transformations involving cyclocondensation reactions and the synthesis of novel azetidinone derivatives with potential biological activities have been explored (Mollet et al., 2011), (Vashi & Naik, 2004).
Biological Activities
Antimicrobial Activity : Several studies have synthesized and evaluated the antimicrobial activities of azetidinone derivatives. This includes novel compounds synthesized from pyrazin dicarboxylic acid and their screening against various bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Ayyash & Habeeb, 2019), (Desai & Dodiya, 2014).
Anti-inflammatory and Analgesic Activities : The synthesis of azetidinone derivatives has also been investigated for their anti-inflammatory and analgesic properties. Research includes the creation of indolyl azetidinones and their evaluation for anti-inflammatory activities, suggesting the potential for developing new therapeutic agents (Kalsi et al., 1990).
Chemical Characterization and Derivative Exploration
- Characterization of Novel Compounds : Studies have focused on synthesizing and characterizing quinoline-oxadiazole-based azetidinone derivatives, assessing their antimicrobial activity against various microorganisms. This research highlights the importance of structural analysis in identifying promising compounds for further pharmacological evaluation (Dodiya et al., 2012).
Eigenschaften
IUPAC Name |
4-chloro-5-[3-(hydroxymethyl)azetidin-1-yl]-2-methylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(15)8(10)7(2-11-12)13-3-6(4-13)5-14/h2,6,14H,3-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSBDEXCKZPCGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=C(C=N1)N2CC(C2)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-5-(3-(hydroxymethyl)azetidin-1-yl)-2-methylpyridazin-3(2H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Chloro-5,6-dihydrofuro[2,3-h]cinnoline](/img/structure/B1488408.png)
![1-[(Benzylamino)methyl]cyclobutan-1-ol](/img/structure/B1488409.png)
![{2-Fluorobicyclo[2.2.1]heptan-2-yl}methanamine](/img/structure/B1488411.png)





![7H-Pyrrolo[2,3-d]pyrimidin-4-ylmethanol](/img/structure/B1488421.png)

![3-(azetidin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1488426.png)
